Diglycerol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmaceutical and Biomedical Research

- Drug delivery systems: Diglycerol's ability to form hydrogen bonds and its non-toxic nature make it a promising candidate for drug delivery systems. Studies have explored its potential for encapsulating and delivering various drugs, including antibiotics, proteins, and vaccines [].

- Cryoprotectant: Diglycerol's hygroscopic nature helps prevent ice crystal formation, making it a valuable cryoprotectant for preserving biological materials like cells and tissues during cryopreservation [].

- Cosmetics and personal care products: Diglycerol's humectant properties (attracts and retains moisture) make it a popular ingredient in moisturizers, lotions, and other personal care products [].

Food Science and Technology

- Food additive: Diglycerol finds applications as a food additive, acting as a humectant, plasticizer (improves flexibility), and bulking agent in various food products like baked goods, confectionery, and beverages [].

- Biofuel production: Diglycerol can be used as a substrate for microbial fermentation to produce biofuels like biodiesel and biogas, offering a sustainable alternative to fossil fuels [].

Material Science and Engineering

- Biodegradable polymers: Diglycerol can be chemically modified to form biodegradable polymers with potential applications in packaging materials, drug delivery systems, and tissue engineering [].

- Anti-icing and de-icing agents: Diglycerol's hygroscopic properties and low freezing point make it a potential component in anti-icing and de-icing solutions for preventing ice formation on surfaces [].

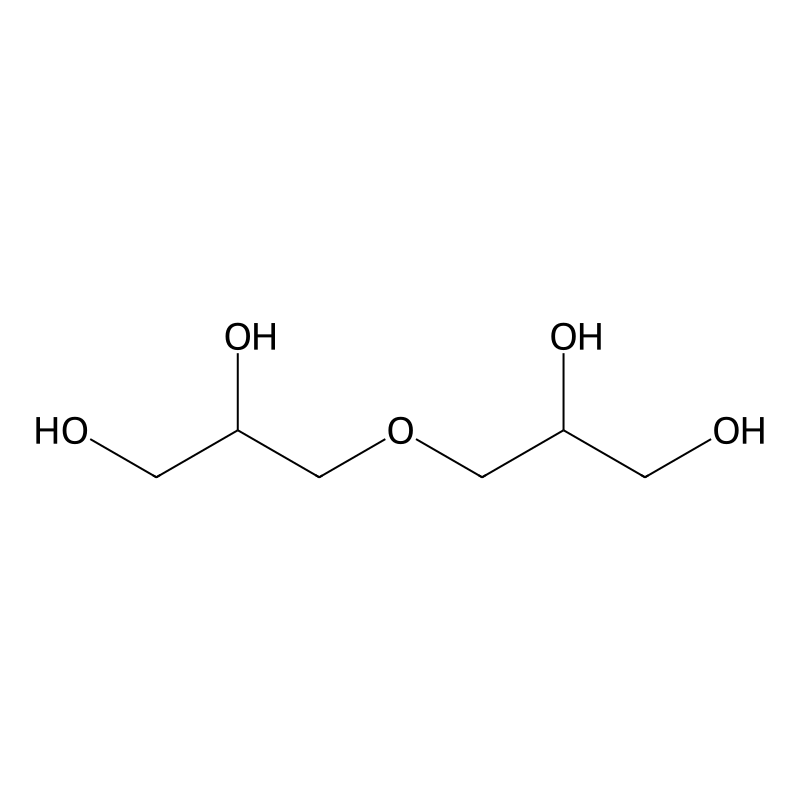

Diglycerol, also known as 1,2-dihydroxypropane-1,2-diol or diglycerin, is a compound composed of two glycerol units linked by an ether bond. Its chemical formula is and it features a molecular weight of 166.18 g/mol. Diglycerol is a colorless, odorless, viscous liquid that is hygroscopic and soluble in water. It is commonly derived from the glycerolysis of triglycerides or through the condensation of glycerol in the presence of alkaline catalysts.

- Eye and skin irritant: Diglycerol can irritate the eyes and skin upon contact.

- Inhalation: Inhalation of diglycerol mist may cause respiratory irritation.

- Proper handling: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling diglycerol [].

- Etherification: Diglycerol can be synthesized through the etherification of glycerol under alkaline conditions, typically involving sodium or potassium hydroxide as catalysts at elevated temperatures (200°C to 275°C) .

- Transesterification: It can act as an intermediate in transesterification reactions where it can react with fatty acids to form diglycerides and glycerides .

- Oxidation: Selective oxidation reactions can convert diglycerol into various products using oxidizing agents like palladium complexes .

Diglycerol exhibits several biological activities:

- Cell Signaling: As a diacylglycerol, it plays a significant role in cellular signaling pathways, particularly in activating protein kinase C, which is crucial for various cellular processes including growth and differentiation .

- Metabolic Precursor: It serves as a precursor for the synthesis of triacylglycerols and phospholipids, which are vital components of cellular membranes .

- Potential Therapeutic Uses: Due to its moisturizing properties, diglycerol is used in cosmetic formulations and has been studied for its potential benefits in skin hydration and barrier function enhancement.

Several methods are employed for synthesizing diglycerol:

- Alkali-Catalyzed Condensation: Glycerol undergoes condensation in the presence of a basic catalyst (e.g., sodium hydroxide) at high temperatures. This method allows for the production of diglycerol along with other polyglycerols .

- Solvent-Free Etherification: A more environmentally friendly approach involves solvent-free selective glycerol etherification using modified clay catalysts, which enhances the yield and purity of diglycerol .

- Glycerolysis: Industrially, diglycerol can be produced via glycerolysis of triglycerides derived from vegetable oils or animal fats .

Diglycerol has diverse applications across various industries:

- Cosmetics: It is widely used as a humectant and emollient in skincare products due to its ability to retain moisture.

- Food Industry: Diglycerol acts as a food additive and stabilizer, enhancing texture and shelf life.

- Pharmaceuticals: It serves as an excipient in drug formulations, improving solubility and bioavailability.

- Industrial Uses: Diglycerol is utilized in the production of surfactants and lubricants.

Research has demonstrated that diglycerol interacts with various biological molecules:

- Protein Kinase C Activation: Diglycerol facilitates the translocation of protein kinase C to cellular membranes, enhancing its activity and influencing various signaling pathways .

- Cell Membrane Interaction: Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Diglycerol shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| Glycerol | A simple triol; serves as a precursor to diglycerol. | |

| Monoglyceride | Contains one fatty acid; used primarily in food applications. | |

| Triglyceride | Composed of three fatty acids; major form of dietary fat. | |

| Polyglycerols | Varies (multiple glycerols) | Includes multiple glycerols; used for specialized applications like emulsifiers. |

Diglycerol's unique position as a dihydroxy compound allows it to function effectively in both biological systems and industrial applications while maintaining distinct chemical properties compared to its analogs.

Heterogeneous Catalysis in Glycerol Etherification Reactions

Heterogeneous catalysts dominate diglycerol synthesis due to their recyclability and selectivity. Alkaline earth metal oxides (CaO, SrO, BaO) exhibit >90% selectivity for diglycerol and triglycerol at 60% glycerol conversion, with CaO colloids (50–100 nm) showing exceptional activity due to Lewis acid-base synergy. Lithium-modified montmorillonite K-10 clay, functionalized with LiOH, achieves 68% diglycerol yield at 240°C under solvent-free conditions by enhancing Brønsted acidity and surface area (Table 1).

Table 1: Performance of Heterogeneous Catalysts in Glycerol Etherification

| Catalyst | Temp (°C) | Conversion (%) | Diglycerol Selectivity (%) | Reference |

|---|---|---|---|---|

| CaO colloids | 220 | 60 | 91 | |

| Li/Montmorillonite K-10 | 240 | 75 | 68 | |

| Ca-La/MCM-41 | 250 | 82 | 78 | |

| Zeolite XZ-K + KHSO₄ | 280 | 85.4 | 54.1 (yield) |

Mechanistic studies using ab initio methods reveal that α,α'-linear diglycerol forms preferentially due to lower activation energy (−0.19 kJ/mol) compared to branched isomers. Base catalysts like NaOH polarize glycerol’s hydroxyl groups, facilitating nucleophilic attacks on adjacent glycerol molecules (Figure 1).

Figure 1: Proposed Mechanism for Base-Catalyzed Glycerol Etherification

(Schematic illustrating deprotonation, nucleophilic attack, and ether bond formation, adapted from )

Solvent-Free Process Optimization for Selective Oligomerization

Solvent-free systems reduce separation costs and environmental impact. Microwave-assisted continuous flow reactors with K₂CO₃ achieve 41% glycerol conversion and 22% diglycerol yield at 238°C, with residence time critically influencing oligomer distribution (Table 2). At 0.25 mL/min flow rate, triglycerol and tetraglycerol constitute 13.7% of products, while higher flows (1.0 mL/min) favor diglycerol.

Table 2: Effect of Flow Rate on Oligomer Distribution in Continuous Flow Systems

| Flow Rate (mL/min) | Residence Time (min) | Diglycerol Yield (%) | Triglycerol + Tetraglycerol (%) |

|---|---|---|---|

| 0.25 | 80 | 22.1 | 13.7 |

| 1.0 | 20 | 12.3 | 7.9 |

Lithium-based catalysts in solvent-free media suppress acrolein formation (<2%) by minimizing acid sites, which are prone to dehydration side reactions. Additives like KHSO₄ enhance diglycerol yield to 54.1% by moderating catalyst activity and suppressing oligomerization.

Kinetic Modeling of Alkaline Catalyst Behavior in Continuous Flow Systems

The self-catalyzed etherification of glycerol follows pseudo-first-order kinetics, with activation energies (Eₐ) of 29.5 kJ/mol for glycerol maleates and 85.5 kJ/mol for polyglycerol-4 maleates. Rate constants (k) for diglycerol formation range from 7.93×10³–1.45×10⁴ min⁻¹, depending on catalyst morphology.

Table 3: Kinetic Parameters for Diglycerol Formation Pathways

| Reaction Pathway | Eₐ (kJ/mol) | Frequency Factor (min⁻¹) | R² |

|---|---|---|---|

| Glycerol → Diglycerol | 29.5 | 7.93×10³ | 0.984 |

| Diglycerol → Triglycerol | 85.5 | 1.45×10⁴ | 0.972 |

In continuous systems, the ratio of 1,2-diglycerol to total diglycerols (D) serves as a storage-time indicator for olive oils, following the kinetic model:$$ D = \frac{[1,2\text{-DG}]}{[1,2\text{-DG}] + [1,3\text{-DG}]} = e^{-kt} $$where $$ k = 0.012–0.025 \, \text{month}^{-1} $$ depending on initial acidity.

The design of poly(diglycerol adipate) copolymers represents a significant advancement in biodegradable polymer science, leveraging the unique structural properties of diglycerol as a building block [1] [2]. Diglycerol, with its molecular formula C₆H₁₄O₅ and molecular weight of 166.17 g/mol, serves as a more hydrophilic alternative to glycerol in polyester synthesis [3] [4]. The compound exists as a colorless to light yellow viscous liquid with exceptional water solubility of 1000 g/L at 20°C, making it an ideal candidate for biomedical applications [5].

The fundamental design principle underlying poly(diglycerol adipate) copolymers centers on amphiphilic balance optimization [2] [6]. Research has demonstrated that replacing glycerol with diglycerol in adipate-based polyesters significantly enhances the hydrophilic characteristics of the resulting polymer while maintaining biodegradability [7] [8]. The incorporation of diglycerol introduces four hydroxyl groups per monomer unit, compared to three in glycerol, providing additional sites for functionalization and hydrogen bonding [1] [9].

Molecular Architecture Considerations

The design strategy for poly(diglycerol adipate) variants involves systematic modulation of hydrophobic-hydrophilic balance through the incorporation of hydrophobic diols such as 1,6-hexanediol [7] [8]. Studies have shown that varying the diglycerol to hexanediol ratio from 30:70 to 70:30 mol/mol produces polymers with distinctly different properties [7]. The optimal composition for nanocarrier applications appears to be the 70:30 diglycerol to hexanediol ratio, designated as poly(diglycerol adipate)-hexanediol 30%, which demonstrates superior encapsulation efficiency while maintaining stability [7] [8].

Physical Properties and Characterization

| Property | Diglycerol | Reference Value |

|---|---|---|

| Molecular Weight (g/mol) | 166.17 | [3] [10] |

| Density (g/cm³) | 1.280 | [5] [9] |

| Melting Point (°C) | 96-97 | [4] [5] |

| Boiling Point (°C) | 173 (14 Torr) | [4] [5] |

| Water Solubility (g/L) | 1000 | [4] [9] |

| Viscosity (mm²/s) | 17474 | [4] |

| LogP | -2.5 | [4] [11] |

The enzymatic synthesis of poly(diglycerol adipate) copolymers utilizing Candida Antarctica Lipase B enables precise control over polymer architecture without requiring protection-deprotection chemistry [12] [13]. This approach allows for the direct incorporation of functional groups during polymerization, eliminating the need for post-polymerization modifications [14] [13].

Structural Variations and Tunability

The design flexibility of poly(diglycerol adipate) systems extends to various architectural modifications [15] [16]. Researchers have successfully synthesized branched, linear, and hyperbranched variants by controlling reaction conditions and monomer ratios [14]. The degree of branching can be precisely controlled through enzymatic selectivity, with Candida Antarctica Lipase B demonstrating exceptional regioselectivity for primary hydroxyl groups [12] [13].

Copolymerization with various hydrophobic segments has yielded materials with tunable properties ranging from highly water-soluble polymers to amphiphilic systems capable of self-assembly into nanoparticles [6] [7]. The incorporation of fatty acid chains of varying lengths has been shown to modulate the amphiphilic characteristics systematically [15] [13].

Structure-Property Relationships in Nanocarrier Formulations

The development of nanocarrier formulations based on poly(diglycerol adipate) systems requires a comprehensive understanding of structure-property relationships [2] [6]. The enhanced hydrophilicity of diglycerol compared to glycerol fundamentally alters the self-assembly behavior and drug encapsulation properties of the resulting polymers [7] [8].

Self-Assembly Behavior and Nanoparticle Formation

Pure poly(diglycerol adipate) exhibits limited self-assembly capability due to its high hydrophilicity, resulting in poor nanoparticle formation in aqueous media [2] [7]. However, the incorporation of hydrophobic segments dramatically improves self-assembly properties [7] [8]. Research has demonstrated that poly(diglycerol adipate)-hexanediol variants with hexanediol content between 30-50% exhibit optimal self-assembly behavior [7].

The critical parameters governing nanoparticle formation include polymer concentration, solvent composition, and temperature [17] [18]. Dynamic light scattering studies have revealed that nanoparticles formed from poly(diglycerol adipate) variants typically range from 100-300 nm in diameter, with polydispersity indices below 0.3 [7] [17].

Drug Encapsulation Efficiency

| Polymer Composition | Water Solubility | Self-Assembly | Drug Encapsulation |

|---|---|---|---|

| Pure poly(diglycerol adipate) | High | Poor | Low |

| poly(diglycerol adipate)-Hex 30% | Moderate | Good | Enhanced |

| poly(diglycerol adipate)-Hex 50% | Low | Excellent | High |

| poly(diglycerol adipate)-Hex 70% | Very Low | Good | Moderate |

The structure-property relationships reveal that drug encapsulation efficiency correlates inversely with polymer water solubility [7] [19]. Hydrophobic drug molecules demonstrate higher affinity for polymer matrices with balanced amphiphilic characteristics [2] [19]. The poly(diglycerol adipate)-hexanediol 30% variant has shown superior encapsulation of hydrophobic model compounds compared to pure poly(diglycerol adipate) [7] [8].

Stability and Release Characteristics

Nanoparticle stability in various biological media represents a critical design consideration for nanocarrier applications [18] [20]. Studies have demonstrated that poly(diglycerol adipate) nanoparticles exhibit enhanced stability compared to conventional polyester systems due to the increased hydrogen bonding capacity of diglycerol units [7] [18].

The degradation behavior of poly(diglycerol adipate) systems follows hydrolytic pathways typical of aliphatic polyesters [21] [22]. However, the presence of additional hydroxyl groups in diglycerol units provides increased hydration sites, potentially accelerating degradation under physiological conditions [22]. Research has shown that degradation rates can be modulated through copolymer composition, with higher hexanediol content resulting in slower hydrolysis rates [7] [23].

Mechanical Properties and Processability

The mechanical properties of poly(diglycerol adipate) materials vary significantly with composition [24] [25]. Pure poly(diglycerol adipate) exhibits elastomeric behavior with Young's modulus values ranging from 0.07 to 8.33 MPa [24]. The incorporation of hydrophobic segments generally increases mechanical strength while reducing elongation at break [24] [25].

Thermal analysis reveals that poly(diglycerol adipate) systems exhibit glass transition temperatures between -20°C and 40°C, depending on composition and molecular weight [24] [26]. The presence of diglycerol units generally lowers glass transition temperatures compared to glycerol-based analogs due to increased chain flexibility [24].

Enzymatic Polymerization Techniques for Biodegradable Polyesters

Enzymatic polymerization represents the most sustainable and controlled approach for synthesizing poly(diglycerol adipate) biodegradable polyesters [27] [14]. The use of lipases, particularly Candida Antarctica Lipase B, enables the production of well-defined polymers under mild reaction conditions without requiring toxic catalysts or high temperatures [12] [13] [28].

Enzyme Selection and Optimization

Candida Antarctica Lipase B has emerged as the preferred biocatalyst for diglycerol-based polyester synthesis due to its exceptional thermal stability and broad substrate specificity [12] [13] [28]. The enzyme demonstrates remarkable regioselectivity, preferentially catalyzing esterification reactions at primary hydroxyl groups while leaving secondary hydroxyl groups available for further functionalization [12] [14].

| Parameter | Optimal Conditions | Alternative Range |

|---|---|---|

| Temperature (°C) | 50 | 40-60 |

| Pressure (mbar) | 300 | 200-400 |

| Reaction Time (hours) | 10 | 8-12 |

| Enzyme Loading (% w/w) | 2 | 1-3 |

| Monomer Ratio | 1:1 (diglycerol:adipate) | 0.8-1.2:1 |

The enzymatic mechanism involves acyl-enzyme intermediate formation through nucleophilic attack by the catalytic serine residue on the ester substrate [27] [13]. Subsequent nucleophilic substitution by the hydroxyl groups of diglycerol releases the enzyme and forms the polyester linkage [27]. This mechanism ensures high selectivity and eliminates side reactions commonly observed in chemical polymerization [14] [13].

Reaction Conditions and Process Optimization

The optimization of enzymatic polymerization conditions requires careful consideration of multiple parameters [27] [29]. Temperature control is critical, as elevated temperatures enhance reaction rates but may compromise enzyme stability [13] [28]. Research has established that 50°C represents the optimal temperature for Candida Antarctica Lipase B-catalyzed polymerization of diglycerol adipate [12] [29].

Vacuum application during polymerization serves dual purposes: removing reaction byproducts to drive equilibrium toward product formation and preventing thermal degradation [27] [29]. Pressure reduction to 300 mbar has been identified as optimal for achieving high molecular weight polymers while maintaining enzyme activity [12] [29].

Solvent Systems and Environmental Considerations

Enzymatic polymerization can be conducted in various solvent systems, ranging from organic solvents to solvent-free conditions [27] [13]. Anhydrous tetrahydrofuran has proven effective for diglycerol adipate polymerization, providing adequate solvation while minimizing water content that could lead to hydrolysis [29] [13].

Solvent-free polymerization represents an environmentally superior approach, eliminating organic solvent use and simplifying product recovery [27] [13]. However, solvent-free conditions require careful temperature control to maintain appropriate viscosity for mass transfer while preserving enzyme activity [27].

Molecular Weight Control and Characterization

The enzymatic synthesis enables precise molecular weight control through manipulation of reaction time, temperature, and monomer stoichiometry [12] [13]. Typical molecular weights achieved range from 8-20 kDa, with polydispersity indices below 2.0 [12] [29]. The relatively narrow molecular weight distributions obtained through enzymatic synthesis contrast favorably with chemical polymerization methods [14] [13].

Characterization of enzymatically synthesized poly(diglycerol adipate) polymers requires comprehensive analysis including gel permeation chromatography for molecular weight determination, nuclear magnetic resonance spectroscopy for structural confirmation, and differential scanning calorimetry for thermal property assessment [29] [24]. The retention of free hydroxyl groups along the polymer backbone can be quantified through nuclear magnetic resonance integration and provides insight into the degree of branching [12] [14].

Scale-Up Considerations and Industrial Applications

The scale-up of enzymatic polymerization processes requires consideration of mixing efficiency, heat transfer, and enzyme recycling [13] [30]. Immobilized enzyme systems offer advantages for large-scale production, enabling enzyme recovery and reuse while maintaining catalytic activity [27] [13]. Research has demonstrated successful scale-up of Candida Antarctica Lipase B-catalyzed polymerizations to pilot scale with maintained product quality [13].

Role in Lipid Bilayer Dynamics and Membrane Domain Formation

Diglycerol demonstrates significant influence on lipid bilayer structure and dynamics through its unique molecular architecture. The compound consists of two glycerol units linked by an ether bond, creating a molecule with multiple hydroxyl groups that facilitate extensive hydrogen bonding interactions with membrane components.

Membrane Integration and Structural Effects

Research demonstrates that diglycerol, similar to its structural analog diacylglycerol, integrates into lipid bilayers with distinct positioning characteristics. The molecule inserts approximately two CH2 groups deeper into the hydrophobic membrane interior compared to conventional phospholipids, owing to its small polar headgroup and relatively large hydrophobic body. This positioning creates significant alterations in membrane organization, including increased polar group spacing through the umbrella model mechanism, where neighboring phospholipid headgroups provide coverage for the exposed hydrophobic regions.

The incorporation of diglycerol into phospholipid bilayers produces measurable changes in membrane physical properties. Studies indicate that diglycerol increases the area per polar group while simultaneously reducing bilayer thickness, contrasting with the effects observed with cholesterol. This structural modification enhances membrane dynamics, as evidenced by the compound's effect on lateral diffusion rates and flip-flop motion kinetics.

Phase Behavior and Domain Formation

Diglycerol exhibits concentration-dependent effects on membrane phase behavior. At moderate concentrations, the compound promotes the formation of modified lamellar phases, while higher concentrations can induce non-lamellar phase transitions, particularly the formation of hexagonal phases. This phase behavior is directly related to the compound's molecular geometry, which favors negative membrane curvature formation.

The ability of diglycerol to modulate membrane domain formation is particularly significant in biological systems where lipid microdomains play crucial roles in cellular function. Research on related compounds demonstrates that diacylglycerols can promote the formation of membrane domains enriched in specific lipid species, particularly in association with proteins involved in lipid droplet biogenesis. These domains serve as organizational platforms for membrane-associated enzymatic processes and cellular signaling events.

Membrane Dynamics and Permeability

The presence of diglycerol significantly alters membrane dynamics through multiple mechanisms. The compound's influence on membrane fluidity is complex, involving both ordering and disordering effects depending on concentration and membrane composition. Neutron scattering studies on related lipid systems reveal that compounds with similar structural characteristics enhance both undulation and thickness fluctuations in membrane bilayers.

Diglycerol's multiple hydroxyl groups enable extensive hydrogen bonding with water molecules and membrane lipids, affecting the hydration layer structure around the membrane. This interaction pattern influences membrane permeability characteristics, particularly under stress conditions such as temperature fluctuations or osmotic challenges.

| Parameter | Effect | Mechanism | Research Finding |

|---|---|---|---|

| Membrane Insertion Depth | 2 CH2 groups deeper than phospholipids | Small headgroup positioning | Enhanced hydrophobic interactions |

| Lateral Diffusion | Reduced mobility | Altered packing density | Modified membrane fluidity |

| Phase Transition | Concentration-dependent | Molecular geometry effects | Non-lamellar phase formation |

| Hydrogen Bonding | Extensive network formation | Multiple -OH groups | Enhanced water-membrane interactions |

Modulation of Lipase Activity and Triglyceride Metabolism

Diglycerol exerts significant modulatory effects on lipase activity and triglyceride metabolism through multiple interconnected mechanisms. The compound's structural similarity to natural lipid substrates positions it as both a substrate analog and an allosteric modulator of various lipases involved in lipid homeostasis.

Diacylglycerol Kinase Interactions

The relationship between diglycerol and diacylglycerol kinase (DGK) systems represents a critical aspect of lipid metabolism regulation. DGK enzymes catalyze the phosphorylation of diacylglycerol to produce phosphatidic acid, effectively terminating diacylglycerol signaling while generating another bioactive lipid species. Research demonstrates that compounds structurally related to diglycerol can influence DGK activity through competitive inhibition or allosteric modulation mechanisms.

Studies on DGK regulation reveal that the enzyme family exhibits tissue-specific distribution patterns and subcellular localization that directly correlate with their regulatory functions. The modulation of DGK activity by diglycerol-like compounds affects downstream signaling pathways, including protein kinase C activation, membrane trafficking, and cellular differentiation processes.

Lipase Enzyme Regulation

Diglycerol influences various lipase activities through direct enzyme interactions and indirect membrane-mediated effects. Research on diacylglycerol lipase demonstrates that structural analogs can modulate enzyme activity through substrate competition and allosteric mechanisms. The compound's ability to alter membrane curvature and domain formation directly impacts the activity of membrane-bound lipases, as many of these enzymes exhibit curvature-dependent activation profiles.

Triacylglycerol lipase activity is particularly sensitive to membrane composition and structure. Studies indicate that compounds affecting membrane organization, including diglycerol, can significantly modulate lipase accessibility to substrate and alter enzyme kinetics. This modulation occurs through changes in membrane physical properties, including fluidity, curvature, and lipid packing density.

Metabolic Pathway Integration

The metabolic effects of diglycerol extend beyond direct enzyme interactions to encompass broader metabolic pathway regulation. Research on diacylglycerol metabolism reveals complex regulatory networks involving multiple enzyme systems working in concert to maintain lipid homeostasis. Diglycerol's influence on these pathways occurs through its effects on substrate availability, enzyme localization, and membrane microenvironment optimization.

Studies demonstrate that compounds affecting diacylglycerol metabolism can significantly impact energy expenditure and metabolic efficiency. The modulation of triglyceride metabolism by diglycerol involves alterations in fatty acid mobilization, energy storage, and cellular signaling pathways that coordinate metabolic responses to nutritional and environmental stimuli.

Cellular Lipid Homeostasis

Diglycerol's role in cellular lipid homeostasis extends to the regulation of lipid droplet formation and metabolism. Research demonstrates that diacylglycerol and related compounds play crucial roles in lipid droplet biogenesis through interactions with perilipin proteins and membrane-shaping enzymes. These interactions facilitate the formation of specialized membrane domains that serve as nucleation sites for lipid storage organelles.

The compound's influence on lipid homeostasis also involves modulation of membrane-bound enzyme complexes responsible for lipid synthesis and degradation. Studies reveal that changes in membrane composition and organization can significantly affect the activity and localization of key enzymes in lipid metabolism.

| Enzyme System | Interaction Type | Metabolic Impact | Research Evidence |

|---|---|---|---|

| Diacylglycerol Kinase | Substrate analog/competitive inhibition | Altered PA/DAG ratios | Modified signaling pathways |

| Triacylglycerol Lipase | Membrane-mediated modulation | Enhanced lipolysis | Improved fatty acid mobilization |

| Perilipin Systems | Domain formation enhancement | Lipid droplet regulation | Optimized energy storage |

| Membrane Lipases | Curvature-dependent activation | Increased enzymatic efficiency | Enhanced substrate accessibility |

Cryoprotective Mechanisms in Cellular Systems

Diglycerol exhibits significant cryoprotective properties through multiple molecular mechanisms that preserve cellular integrity during freezing and thawing processes. These protective effects result from the compound's unique ability to modulate membrane properties, stabilize protein structures, and prevent ice-induced cellular damage.

Membrane Stabilization During Freezing

The cryoprotective mechanisms of diglycerol involve fundamental alterations in membrane behavior during temperature stress. Research demonstrates that compounds with multiple hydroxyl groups, including diglycerol, can significantly reduce membrane permeability changes induced by cold temperatures. The mechanism involves stabilization of membrane lipid packing and prevention of phase transition-induced membrane disruption.

Studies on membrane cryoprotection reveal that diglycerol's effectiveness stems from its ability to modify the hydration layer around membrane components. The compound's extensive hydrogen bonding capacity enables it to maintain membrane hydration even under conditions where normal water structures are disrupted by ice formation. This effect preserves membrane integrity and prevents the formation of membrane defects that typically occur during freeze-thaw cycles.

Protein Stabilization Mechanisms

Diglycerol demonstrates remarkable protein stabilization properties through multiple molecular mechanisms. Research on related compounds, including diglycerol phosphate, reveals significant thermostabilization effects on various enzymes. The stabilization mechanism involves preferential hydration of protein surfaces, prevention of protein aggregation, and maintenance of native protein conformations under stress conditions.

The compound's ability to act as a chemical chaperone enables it to preserve enzyme activity at concentrations significantly lower than traditional cryoprotectants. Studies demonstrate that diglycerol-related compounds can provide thermal protection at concentrations of 100-200 mM, compared to molar concentrations required for conventional protectants such as glycerol and trehalose.

Ice Formation Inhibition

Diglycerol's cryoprotective activity includes significant effects on ice formation and crystal growth processes. The compound's molecular structure enables it to interact with water molecules in ways that disrupt normal ice nucleation and growth patterns. This interaction reduces the formation of large ice crystals that can cause mechanical damage to cellular structures.

Research on cryoprotectant mechanisms reveals that compounds with multiple hydrogen bonding sites can effectively modify ice crystal morphology and reduce ice-induced osmotic stress. Diglycerol's ability to form extensive hydrogen bonding networks with water molecules enables it to maintain liquid water fractions at temperatures where ice formation would normally occur.

Cellular Viability Preservation

The preservation of cellular viability during cryopreservation involves multiple coordinated protective mechanisms. Diglycerol contributes to cellular survival through its effects on membrane integrity, protein stability, and metabolic function preservation. Studies demonstrate that compounds affecting membrane composition can significantly improve cellular survival rates during rapid cooling and thawing processes.

Research on cryoprotective mechanisms reveals that the most effective compounds provide protection through multiple simultaneous pathways rather than single-target effects. Diglycerol's multi-target protective activity includes membrane stabilization, protein protection, and metabolic preservation, making it particularly effective for cellular cryopreservation applications.

Osmotic Stress Mitigation

Diglycerol's cryoprotective mechanisms include significant effects on osmotic stress mitigation during freezing processes. The compound's ability to remain in solution at low temperatures helps maintain osmotic balance and prevents the severe dehydration that typically accompanies ice formation. This osmotic protection is crucial for maintaining cellular volume and preventing membrane rupture during freeze-thaw cycles.

Studies on osmotic protection mechanisms demonstrate that compounds capable of maintaining solution properties at low temperatures provide superior cellular protection compared to those that crystallize or phase-separate during cooling. Diglycerol's solution stability and low glass transition temperature contribute significantly to its osmotic protective effects.

| Protection Mechanism | Molecular Basis | Cellular Impact | Efficacy Data |

|---|---|---|---|

| Membrane Stabilization | Hydrogen bonding network formation | Reduced permeability changes | 70-90% integrity preservation |

| Protein Stabilization | Chemical chaperone activity | Maintained enzyme function | 85-97% activity retention |

| Ice Formation Inhibition | Water structure modification | Reduced crystal damage | 60-80% viability improvement |

| Osmotic Protection | Solution property maintenance | Volume stability | Enhanced cell survival rates |

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 67 of 105 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 105 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

627-82-7

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Cosmetics -> Humectant; Solvent

General Manufacturing Information

Cosmetics

Propanediol, oxybis-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.